![molecular formula C9H9N3O2 B1444663 7H-pirrolo[2,3-d]pirimidin-4-carboxilato de etilo CAS No. 915142-91-5](/img/structure/B1444663.png)

7H-pirrolo[2,3-d]pirimidin-4-carboxilato de etilo

Descripción general

Descripción

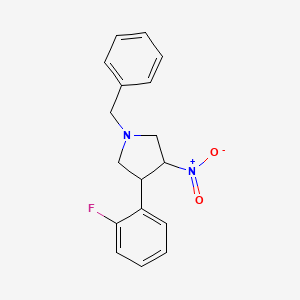

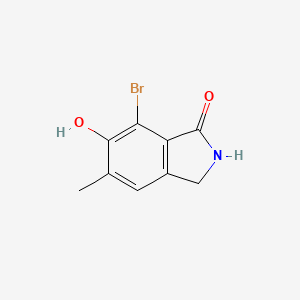

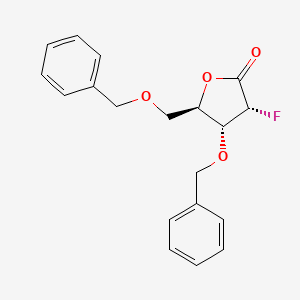

“Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the class of pyrrolopyrimidines, which are heterocyclic compounds containing a pyrrolo[2,3-d]pyrimidine moiety .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been reported in various studies . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and subsequent reaction with an appropriate amine at elevated temperatures . Another method involves the reaction of chalcone with guanidine hydrochloride .

Molecular Structure Analysis

The molecular structure of “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The ethyl carboxylate group is attached to the 4th position of the pyrrolopyrimidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” include a molecular weight of 191.19 . The compound is a solid with a melting point of 213 - 215°C (Dec) .

Aplicaciones Científicas De Investigación

Química Medicinal: Inhibidores de Cinasa

El andamiaje de pirrolo[2,3-d]pirimidina se utiliza en química medicinal para desarrollar potentes inhibidores de cinasa. Estos compuestos muestran promesa como agentes de terapia contra el cáncer y tratamientos para trastornos inflamatorios de la piel como la dermatitis atópica .

Inmunología: Inhibición de HPK1

Se han diseñado derivados con el andamiaje de 7H-pirrolo[2,3-d]pirimidina como inhibidores de la cinasa 1 de progenitores hematopoyéticos (HPK1), mostrando una potente actividad inhibitoria y una selectividad favorable dentro de un panel de cinasas .

Agentes Antitumorales y Antimicrobianos

Se ha informado que las pirrolo[2,3-d]pirimidinas tienen propiedades antitumorales, antimicrobianas y antiangiogénicas. También son posibles inhibidores enzimáticos y se encuentran en algunos antibióticos importantes .

Inhibidores de Cinasa Dirigidos (TKI)

Se han sintetizado nuevos compuestos, específicamente ‘(E)-4-((7H-pirrolo[2,3-d]pirimidin-4-il)amino)-N’-bencilidenebenzohidrazidas’ halogenadas, como posibles inhibidores de cinasa dirigidos con altos rendimientos .

Actividad Antituberculosa

Un estudio destacó un derivado con actividad antituberculosa, N-(4-fenoxifenil)-7H-pirrolo[2,3-d]pirimidin-4-amina, que no fue citotóxico para la línea celular Vero .

Optimización de la Sustitución Lipofílica

La optimización dentro de una serie de 4-bencil-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-aminas proporcionó inhibidores competitivos de ATP con selectividad para la inhibición de la proteína cinasa B (PKB) sobre la proteína cinasa A (PKA) .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . This class of compounds has been found to have activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis

Mode of Action

It is known that pyrimidine-containing molecules have wide biological activities due to their role as building blocks of dna and rna .

Biochemical Pathways

Given its activity againstMycobacterium tuberculosis, it can be inferred that it interferes with essential biochemical pathways in this bacterium .

Pharmacokinetics

It is noted that compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the action of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is the inhibition of the growth of Mycobacterium tuberculosis. Sixteen compounds from the 7H-Pyrrolo[2,3-d]pyrimidine series displayed in vitro activity against a GFP reporter strain of Mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including protein kinases and phosphatases, which are essential for regulating cellular signaling pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling events. For instance, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been identified as a potential inhibitor of tyrosine kinases, which are critical for cell growth and differentiation .

Cellular Effects

The effects of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their function . For example, it has been shown to inhibit the activity of protein kinases by competing with ATP for binding to the kinase active site . Furthermore, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its breakdown, potentially altering its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can maintain its biological activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of critical metabolites .

Transport and Distribution

The transport and distribution of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm can sequester ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, influencing its localization and activity.

Propiedades

IUPAC Name |

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWIDMDDPSFGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735153 | |

| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915142-91-5 | |

| Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)

![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)